Home > Products > Building Blocks P2275 > 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline - 120086-41-1

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-1176327
CAS Number: 120086-41-1
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound can be derived from various natural sources and synthesized through multiple chemical pathways. It falls under the category of isoquinoline derivatives, which are known for their diverse biological activities including neuroprotective effects and potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Synthesis Analysis

The synthesis of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can be accomplished through several methods:

  1. Pictet-Spengler Reaction: This classical method involves the condensation of phenethylamines with aldehydes or ketones to form tetrahydroisoquinolines. Modifications to this method have been made to improve yields and selectivity .
  2. Bischler-Nepieralski Reaction: This method involves the cyclization of N-acylated phenethylamines under acidic conditions to yield tetrahydroisoquinoline derivatives. The reaction typically requires a catalyst such as phosphorus oxychloride .
  3. Multi-Component Reactions: Recent advancements include the use of multi-component reactions involving aromatic aldehydes and amines to synthesize various substituted tetrahydroisoquinolines in a single step, enhancing efficiency and reducing waste .

Technical Parameters

  • Reaction Conditions: Commonly employed solvents include dichloromethane and ethyl acetate. Temperatures are typically maintained between 0°C to 60°C depending on the specific reaction protocol.
  • Yields: Yields can vary significantly based on the method used; reports indicate yields ranging from 66% to over 80% depending on the substitution pattern and reaction conditions employed .
Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can be described as follows:

  • Molecular Formula: C_{11}H_{15}N
  • Molecular Weight: Approximately 175.25 g/mol
  • Structural Features: The compound features a saturated isoquinoline ring system with two methyl groups at the nitrogen atom (N) at position 1 and position 3. This configuration contributes to its unique chemical properties and biological activity.

Structural Data

  • NMR Spectroscopy: The proton NMR spectrum typically shows signals corresponding to the methyl groups and the protons on the aromatic ring.
  • Crystallography: X-ray crystallography studies may provide insights into the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline participates in various chemical reactions:

  • Reduction Reactions: The compound can undergo reductions to yield more saturated derivatives or other functionalized products.
  • Alkylation Reactions: It can act as a nucleophile in alkylation reactions, allowing for further functionalization at various positions on the isoquinoline ring.
  • Cyclization Reactions: It can also serve as a precursor in cyclization reactions leading to more complex alkaloid structures.

Technical Details

  • Typical reagents for these reactions include alkyl halides for alkylation and reducing agents like lithium aluminum hydride for reduction processes .
Mechanism of Action

The mechanism of action for 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is not fully elucidated but is believed to involve:

  • Dopaminergic Activity: The compound exhibits interactions with dopamine receptors which may contribute to its neuroprotective effects.
  • Antioxidant Properties: It has been shown to reduce oxidative stress in neuronal cells, potentially offering protective benefits against neurodegeneration .

Relevant Data

Studies indicate that this compound may influence neurotransmitter levels and exhibit protective effects in models of Parkinson's disease by modulating dopaminergic signaling pathways .

Physical and Chemical Properties Analysis

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline possesses several notable physical and chemical properties:

  • Appearance: Typically appears as yellow crystals or a viscous liquid depending on the synthesis method.
  • Melting Point: Reported melting points range from approximately 88°C to 104°C depending on purity and specific derivatives .
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane but less soluble in water.
Applications

The applications of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline are diverse:

  1. Pharmaceutical Development: Its potential as a neuroprotective agent makes it a candidate for developing treatments for neurodegenerative diseases such as Parkinson's disease.
  2. Research Tool: Used in studies investigating dopamine receptor interactions and mechanisms underlying neurodegeneration.
  3. Synthetic Intermediate: Serves as a building block for synthesizing more complex alkaloids with potential therapeutic properties.
Introduction to 1,3-Dimethyl-1,2,3,4-Tetrahydroisoquinoline

Chemical Definition and Structural Characteristics of 1,3-DiMeTIQ

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1,3-DiMeTIQ) is a chiral heterocyclic organic compound with the molecular formula C₁₁H₁₅N. It belongs to the broader class of 1,2,3,4-tetrahydroisoquinoline (TIQ) alkaloids, characterized by a partially saturated isoquinoline core comprising a benzene ring fused to a piperidine ring. The structural uniqueness of 1,3-DiMeTIQ arises from two methyl substituents: one at the bridgehead nitrogen atom (N1-methyl) and another at the C3 position of the heterocyclic ring. This substitution pattern creates a stereogenic center at C1, yielding enantiomers with distinct biological activities [10].

The molecule exhibits significant conformational rigidity due to its fused ring system and restricted rotation around the C1-N bond. Quantum chemical analyses reveal that the trans-isomer (where the C3-methyl group is equatorial relative to the heterocyclic ring) predominates in solution due to its lower steric strain. X-ray crystallographic studies confirm that the solid-state structure adopts a half-chair conformation in the piperidine ring, with the aromatic ring nearly perpendicular to the heterocyclic plane. This three-dimensional arrangement influences its molecular recognition properties, particularly in biological systems where stereoselective interactions with neuronal targets occur. The basic nitrogen (pKa ≈ 8.5) facilitates protonation under physiological conditions, enhancing its water solubility and ionic interactions with biological membranes and receptors [6] [10].

Table 1: Molecular Characteristics of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

PropertyValue/Description
Chemical FormulaC₁₁H₁₅N
Molecular Weight161.24 g/mol
Core Structure1,2,3,4-Tetrahydroisoquinoline with N1 and C3 methyl substituents
StereochemistryChiral at C1; exists as (R) and (S) enantiomers
Predominant ConformationHalf-chair piperidine ring with equatorial C3-methyl
Ionization StateBasic nitrogen (pKa ≈ 8.5); protonated at physiological pH

Synthesis typically employs the Pictet-Spengler condensation, a classical method for constructing TIQ scaffolds. This one-pot reaction involves the acid-catalyzed cyclization of 2-methylphenethylamine with acetaldehyde. The mechanism proceeds via:

  • Nucleophilic attack of the primary amine on acetaldehyde to form an imine intermediate
  • Acid-mediated activation generating an electrophilic iminium ion
  • Intramolecular electrophilic aromatic substitution at the ortho-position of the benzene ring
  • Final reduction yielding the tetrahydroisoquinoline core [10].

Historical Context and Discovery in Neurotoxicology Research

The discovery of 1,3-DiMeTIQ emerged from investigations into endogenous neurotoxins potentially linked to idiopathic Parkinson's disease (PD). Initial research in the 1980s identified simple TIQs like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as potent dopaminergic neurotoxins capable of inducing parkinsonism in humans and animal models. This stimulated the search for structurally analogous endogenous compounds [1] [5].

In 1990, Makino and colleagues made a pivotal breakthrough by identifying 1,3-DiMeTIQ as an endogenous neurotoxin in rodent brains following chronic co-administration of ethanol and amphetamine. Using gas chromatography-mass spectrometry (GC-MS), they detected elevated levels of this compound in the striatum and substantia nigra of rats exhibiting amphetamine-enhanced alcohol intoxication symptoms (tremor, hypersensitivity, stereotypic movements). They proposed a biosynthetic pathway involving:

  • Ethanol metabolism to acetaldehyde via alcohol dehydrogenase
  • Condensation reaction between amphetamine and acetaldehyde forming an intermediate imine
  • Cyclization via intramolecular electrophilic attack on the aromatic ring [2] [9].

This discovery positioned 1,3-DiMeTIQ as the first TIQ derivative proven to form endogenously from xenobiotic precursors. Its structural similarity to MPTP and the observation of parkinsonian symptoms in exposed animals suggested a potential role in dopamine neuron degeneration. Subsequent studies in the early 2000s detected 1,3-DiMeTIQ in post-mortem liver samples from humans with documented co-exposure to alcohol and amphetamines, confirming its relevance in human toxicology. Notably, its endogenous formation was absent in tissues from subjects without documented exposure to these precursors, highlighting its origin from specific xenobiotic interactions [9] [2].

Table 2: Key Historical Milestones in 1,3-DiMeTIQ Research

YearDiscoverySignificance
1990Identification in rat brain after ethanol/amphetamine co-administration (Makino et al.)First evidence of endogenous 1,3-DiMeTIQ formation linking xenobiotic metabolism to neurotoxin production
1995Detection in human foods (Makin et al.)Revealed potential dietary sources and environmental exposure routes
2010Neuroprotective effects of derivatives against MPTP (Abe et al.)Demonstrated structural optimization potential for therapeutic applications
2024LC-MS/MS detection in human liver (Haber et al.)Confirmed endogenous formation in humans with alcohol/amphetamine co-exposure

Biological and Pharmacological Significance in Neurodegenerative Studies

Dual Neurotoxic and Neuroprotective Mechanisms

1,3-DiMeTIQ exhibits a complex dual role in neuronal systems. As a neurotoxin, it impairs mitochondrial function by inhibiting Complex I of the electron transport chain (IC₅₀ ≈ 35 μM), mirroring the action of MPP⁺ (the active metabolite of MPTP). This inhibition depletes cellular ATP, increases reactive oxygen species (ROS) production, and triggers caspase-dependent apoptosis in dopaminergic neurons. Additionally, it inhibits tyrosine hydroxylase (TH) activity, the rate-limiting enzyme in dopamine synthesis, further disrupting dopaminergic transmission [1] [5].

Paradoxically, structural analogs like 1,3-dimethyl-N-propargyl-TIQ (1,3-diMe-N-proTIQ) demonstrate potent neuroprotection. In MPTP-treated mice, pre-treatment with the trans-isomer of 1,3-diMe-N-proTIQ (10 mg/kg, i.p.) significantly:

  • Reduced bradykinesia by 85%
  • Prevented striatal dopamine depletion (92% preservation vs. MPTP controls)
  • Increased tyrosine hydroxylase-positive neurons in substantia nigra by 2.3-foldThis protection is attributed to multiple mechanisms:
  • Mitochondrial stabilization: Attenuation of MPP⁺-induced ATP depletion
  • Anti-apoptotic effects: Downregulation of caspase-3 and Bax/Bcl-2 ratio normalization
  • Monoamine oxidase B (MAO-B) inhibition (Ki ≈ 4.2 μM), reducing MPP⁺ generation from MPTP [1] [5].

The stereochemical dependence of these effects is striking. While the trans-1,3-diMe-N-proTIQ isomer excels in in vivo neuroprotection, the cis-isomer shows superior efficacy in blocking MPP⁺-induced cytotoxicity in PC12 cells (EC₅₀ = 0.8 μM vs. 15.2 μM for trans), suggesting tissue-specific bioavailability or target engagement differences [5].

MPTP Model Insights and Parkinsonian Pathology

The MPTP mouse model remains pivotal in evaluating 1,3-DiMeTIQ pharmacology. Repeated MPTP administration (20 mg/kg/day × 7 days) induces:

  • 78% striatal dopamine depletion
  • 65% loss of substantia nigra pars compacta neurons
  • Marked bradykinesia (pole test latency increase >300%)Pre-treatment with 1,3-diMe-N-proTIQ (5 mg/kg) reverses these changes by 70–90%, outperforming selegiline, a clinical PD drug. Crucially, the parent compound 1,3-DiMeTIQ only alleviates bradykinesia without preventing dopamine loss or neuronal death, indicating that N-propargylation is essential for comprehensive neuroprotection [1] [5].

Table 3: Neuroprotective Efficacy of 1,3-DiMeTIQ Derivatives in MPTP-Induced Parkinsonism

ParameterMPTP Effect1,3-DiMeTIQtrans-1,3-diMe-N-proTIQcis-1,3-diMe-N-proTIQ
Bradykinesia (Time to descend pole)↑ 320%NormalizationNormalizationPartial improvement
Striatal Dopamine Content↓ 78%No effect92% preservation74% preservation
TH⁺ Neurons in Substantia Nigra↓ 65%No effect87% preservation68% preservation
MPP⁺-Induced PC12 Cell Death↓ Viability by 80%Weak inhibitionEC₅₀ = 15.2 μMEC₅₀ = 0.8 μM

Analytical Detection and Human Relevance

Advanced analytical techniques have enabled 1,3-DiMeTIQ detection in human matrices. A 2024 study employed LC-MS/MS with liquid-liquid extraction for sensitive identification in blood, brain, and liver. Key validation parameters achieved:

  • Lower Limit of Quantification (LLoQ): 0.1 ng/g in liver
  • Recovery: 82–89% across matrices
  • Matrix Effects: Minimal ion suppression (≤15%)Notably, 1,3-DiMeTIQ was identified in two human liver samples from individuals with documented amphetamine/alcohol co-exposure (concentrations: 1.8 and 2.3 ng/g). Its absence in blood and brain suggests rapid metabolism or tissue-specific accumulation. Crucially, the compound was undetectable in specimens without precursor exposure, reinforcing its origin from xenobiotic interactions [9].

These findings underscore 1,3-DiMeTIQ's dual significance:

  • As a neurotoxicant formed endogenously under specific conditions
  • As a structural template for designing neuroprotective agents like 1,3-diMe-N-proTIQ, whose efficacy rivals clinical therapeutics in preclinical models

Properties

CAS Number

120086-41-1

Product Name

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9,12H,7H2,1-2H3

InChI Key

OASVVFGGGPJVPM-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2C(N1)C

Synonyms

1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, (1S-cis)-isomer
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, (1R-cis)-isomer
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, (1R-trans)-isomer
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, (1S-trans)-isomer
1,3-DiMeTIQ

Canonical SMILES

CC1CC2=CC=CC=C2C(N1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.